3-Chloro-5-methylpyridazine
Overview
Description
3-Chloro-5-methylpyridazine is a heterocyclic organic compound with the molecular formula C5H5ClN2. It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms.
Mechanism of Action
- However, pyridazinones have been reported to impact pathways related to inflammation, pain, and cardiovascular function .
- Cellular effects may vary depending on the specific target. For example:
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Pyridazine derivatives are known to interact with various enzymes and proteins
Cellular Effects
Pyridazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyridazine derivatives can undergo various reactions, including nucleophilic substitution and oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-5-methylpyridazine can be synthesized through several methods. One common approach involves the chlorination of 5-methylpyridazine. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position on the pyridazine ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or alkyl groups.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a solvent such as dimethylformamide or tetrahydrofuran.
Coupling Reactions: Common reagents include boronic acids or esters, palladium catalysts, and bases like potassium carbonate.
Major Products:
Substitution Reactions: Products include various substituted pyridazines, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl or alkyl-aryl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Chloro-5-methylpyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Comparison with Similar Compounds
- 3-Chloro-6-methylpyridazine
- 5-Chloro-3-methylpyridazine
- 3,6-Dichloropyridazine
Comparison: 3-Chloro-5-methylpyridazine is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 3-Chloro-6-methylpyridazine, it may exhibit different biological activities and chemical properties due to the position of the chlorine and methyl groups on the pyridazine ring . This positional isomerism can lead to variations in how these compounds interact with biological targets and participate in chemical reactions .
Properties
IUPAC Name |
3-chloro-5-methylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-5(6)8-7-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBWRBSCBONTKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617782 | |
Record name | 3-Chloro-5-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89283-31-8 | |
Record name | 3-Chloro-5-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-methylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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